N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, and an oxolane ring, which contributes to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine. The diethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the oxolane-2-carboxamide moiety through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with biological targets.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The diethylsulfamoyl group enhances the compound’s solubility and stability, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
- N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
Uniqueness
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide stands out due to its diethylsulfamoyl group, which provides enhanced solubility and stability compared to its methyl or ethyl counterparts. This makes it more effective in various applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJDGMBYXLOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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